![molecular formula C11H11ClFNO B2507654 [5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride CAS No. 2580242-07-3](/img/structure/B2507654.png)
[5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride” is a chemical compound with the molecular weight of 241.69 . It is a powder at room temperature . The IUPAC name for this compound is N-(3-fluorobenzyl)-1-(furan-2-yl)methanamine hydrochloride .
Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 241.69 . The IUPAC name for this compound is N-(3-fluorobenzyl)-1-(furan-2-yl)methanamine hydrochloride .
Scientific Research Applications
Antimicrobial and Anticancer Applications
Synthesis and Characterization for Biological Efficacy : Schiff base rare earth metal complexes, including 1-(furan-2-yl) methanamine, were synthesized and characterized. These complexes showed promising results in both antimicrobial and anticancer assays, indicating their potential in biological applications (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Cytotoxicity Testing : Compounds with a similar structure to [5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride were evaluated for their cytotoxicity against various human cancer cell lines. Some compounds demonstrated significant inhibitory abilities, particularly on Hep-G2 cells (Công et al., 2020).
Neuropharmacological Studies
- 5-HT1A Receptor-Biased Agonists : Research on 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, which are structurally related to this compound, highlighted their potential as antidepressants. These compounds preferentially activated ERK1/2 phosphorylation in rat cortex and demonstrated significant antidepressant-like activity (Sniecikowska et al., 2019).
Other Applications
- Synthesis of Homophenylalanine Analogs : The synthesis of 2-(2-Arylcyclopropyl)glycines, which are analogs of Homophenylalanine, involved the use of compounds structurally similar to this compound. These compounds are significant in medicinal chemistry due to their restricted conformation (Demir et al., 2004).
Mechanism of Action
Target of Action
It’s known that many furan derivatives possess various biological activities . These activities suggest that EN300-27719292 may interact with multiple targets within the body.
Mode of Action
Furan derivatives are known to interact with their targets in various ways, leading to changes in cellular processes
Biochemical Pathways
Furan derivatives are known to influence a variety of biochemical pathways . These can include pathways related to cellular metabolism, signal transduction, and gene expression. The specific pathways affected by EN300-27719292 would depend on its precise targets and mode of action.
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the bioavailability of a compound and its ultimate effects in the body .
Result of Action
Given the biological activities associated with furan derivatives, it’s plausible that en300-27719292 could have a range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of EN300-27719292 could be influenced by various environmental factors. These might include the physiological environment within the body, such as pH, temperature, and the presence of other molecules. External factors, such as storage conditions, could also affect the stability of EN300-27719292 .
Properties
IUPAC Name |
[5-(3-fluorophenyl)furan-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO.ClH/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11;/h1-6H,7,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRIPUGBBBCWGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(O2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
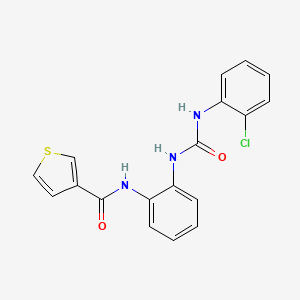
![4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2507573.png)
![methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate](/img/structure/B2507574.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2507575.png)

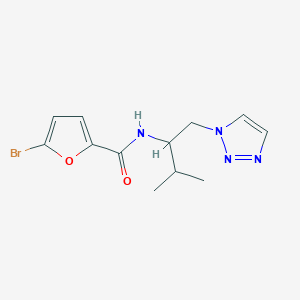
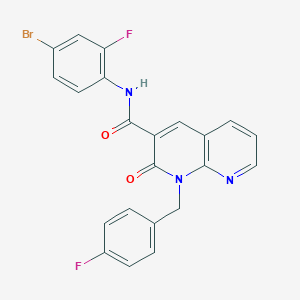
![1-(Chloromethyl)-3-(2,4-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2507579.png)
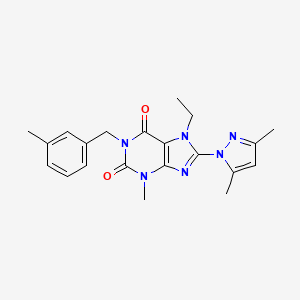
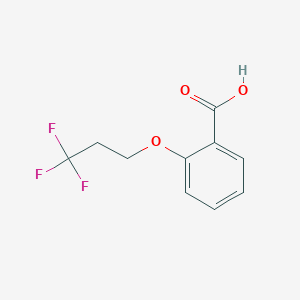
![3-(4-Bromophenyl)-6-(2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2507586.png)
![Methyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2507587.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2507593.png)
